

Application Notes and Protocols for the Characterization of 5-Methylisoxazole-3-carboxaldehyde

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxaldehyde

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Introduction

5-Methylisoxazole-3-carboxaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in various pharmacologically active compounds. As a versatile synthetic intermediate, its purity and structural integrity are paramount. This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of **5-Methylisoxazole-3-carboxaldehyde** using modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methylisoxazole-3-carboxaldehyde** is presented in Table 1. This data is essential for sample handling, storage, and the selection of appropriate analytical conditions.

Table 1: Physicochemical Properties of **5-Methylisoxazole-3-carboxaldehyde**

Property	Value	Reference
Molecular Formula	C ₅ H ₅ NO ₂	[1] [2] [3]
Molecular Weight	111.10 g/mol	[2]
Appearance	Colorless to light yellow solid	[1]
Melting Point	30-34 °C	[1] [2]
Boiling Point	95-99 °C	[2]
Purity	≥94%	[3]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of **5-Methylisoxazole-3-carboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and chemical environment of protons. For **5-Methylisoxazole-3-carboxaldehyde**, the expected signals are a singlet for the aldehyde proton, a singlet for the isoxazole ring proton, and a singlet for the methyl group protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Key signals will correspond to the carbonyl carbon of the aldehyde, the carbons of the isoxazole ring, and the methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for **5-Methylisoxazole-3-carboxaldehyde** in CDCl₃

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Assignment
Aldehyde H	~9.9 - 10.1	Singlet	-CHO
Isoxazole H	~6.5 - 6.7	Singlet	C4-H
Methyl H	~2.5 - 2.7	Singlet	-CH ₃
¹³ C NMR	Chemical Shift (δ , ppm)	Assignment	
Aldehyde C	~185 - 190	-CHO	
Isoxazole C3	~155 - 160	C=N	
Isoxazole C5	~170 - 175	C-O	
Isoxazole C4	~105 - 110	C-H	
Methyl C	~12 - 15	-CH ₃	

Protocol for NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **5-Methylisoxazole-3-carboxaldehyde** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the range of 0-12 ppm.
- ¹³C NMR Acquisition:
 - Employ a proton-decoupled pulse sequence.

- Acquire a larger number of scans (e.g., 512 or more) due to the lower natural abundance of ^{13}C .
- Set the spectral width to cover the range of 0-200 ppm.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **5-Methylisoxazole-3-carboxaldehyde**

Wavenumber (cm^{-1})	Intensity	Assignment
~2820 and ~2720	Medium	C-H stretch (aldehyde)
~1700 - 1720	Strong	C=O stretch (aldehyde)
~1600 - 1650	Medium	C=N stretch (isoxazole ring)
~1400 - 1450	Medium	C-H bend (methyl)
~1300 - 1350	Medium	N-O stretch (isoxazole ring)

Protocol for FTIR Analysis

- Sample Preparation: Prepare a thin film of the molten compound (if liquid at room temperature) between two potassium bromide (KBr) plates, or prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify and assign the major absorption bands corresponding to the functional groups of **5-Methylisoxazole-3-carboxaldehyde**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation: The molecular ion peak (M^+) is expected at m/z 111. Common fragmentation pathways may involve the loss of the aldehyde group (CHO), carbon monoxide (CO), or cleavage of the isoxazole ring.

Table 4: Predicted Mass Spectrometry Data for **5-Methylisoxazole-3-carboxaldehyde**

m/z	Possible Fragment
111	$[M]^+$
82	$[M - CHO]^+$
83	$[M - CO]^+$
68	$[M - CHO - N]^+$ or $[M - CO - NH]^+$
43	$[CH_3CO]^+$

Protocol for GC-MS Analysis

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- **GC Conditions:**
 - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
- Data Analysis: Identify the peak corresponding to **5-Methylisoxazole-3-carboxaldehyde** in the total ion chromatogram and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of **5-Methylisoxazole-3-carboxaldehyde** and for separating it from impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for purity determination and quantification. A reverse-phase method is generally suitable for this compound.

Protocol for HPLC Analysis

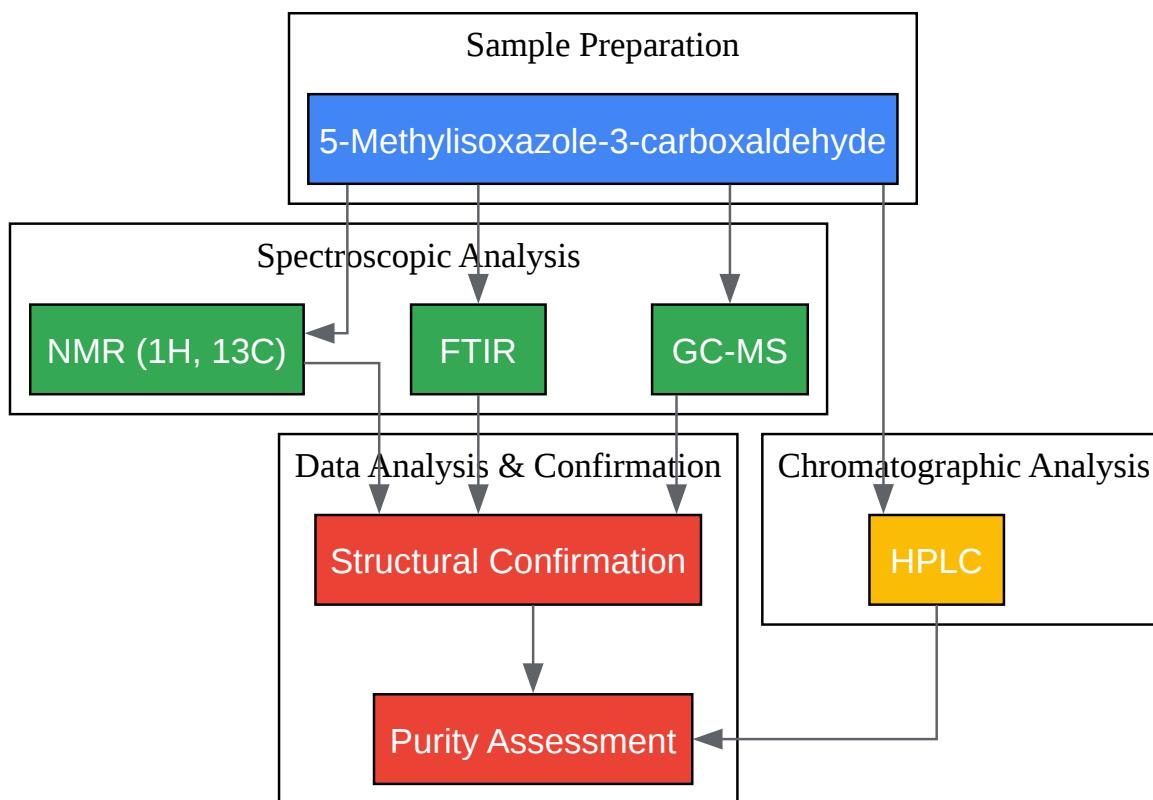
- Instrumentation: An HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For initial screening, a 50:50 (v/v) mixture can be used. For mass spectrometry compatibility, replace any non-volatile acids with formic acid.[\[4\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 254 nm.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Injection Volume: 10 μ L.

- Analysis: The retention time and peak purity can be used to assess the identity and purity of the compound.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of **5-Methylisoxazole-3-carboxaldehyde**.

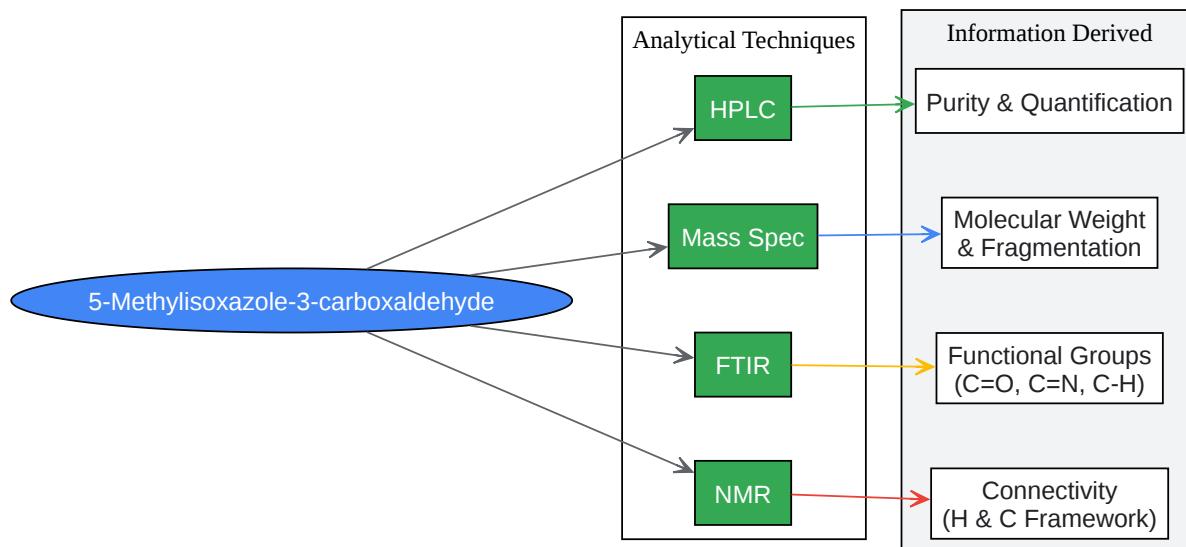


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Caption: Workflow for the analytical characterization of **5-Methylisoxazole-3-carboxaldehyde**.

Logical Relationship of Analytical Techniques

This diagram shows how different analytical techniques provide complementary information for the complete characterization of the molecule.



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Caption: Relationship between analytical techniques and the information obtained for characterization.

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